molecular formula C15H21N3O2 B7557730 N-(1-acetylpiperidin-4-yl)-2-amino-2-phenylacetamide

N-(1-acetylpiperidin-4-yl)-2-amino-2-phenylacetamide

Cat. No. B7557730
M. Wt: 275.35 g/mol
InChI Key: VKHRHCFXYMXVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-acetylpiperidin-4-yl)-2-amino-2-phenylacetamide, commonly known as Acetildenafil, is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is structurally similar to sildenafil, the active ingredient in Viagra, and is used as an alternative treatment for erectile dysfunction. However, the use of Acetildenafil as a drug is not approved by the Food and Drug Administration (FDA) due to its potential health risks.

Mechanism of Action

Acetildenafil works by inhibiting the enzyme N-(1-acetylpiperidin-4-yl)-2-amino-2-phenylacetamide, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting N-(1-acetylpiperidin-4-yl)-2-amino-2-phenylacetamide, Acetildenafil increases the levels of cGMP in the body, which leads to relaxation of smooth muscle cells and increased blood flow to the penis, resulting in improved erectile function.
Biochemical and Physiological Effects
Acetildenafil has been shown to have similar biochemical and physiological effects as sildenafil. It increases the levels of cGMP in the body, which leads to relaxation of smooth muscle cells and increased blood flow to the penis. It has also been found to have potential cardiovascular effects, such as vasodilation and hypotension.

Advantages and Limitations for Lab Experiments

Acetildenafil has been used in various laboratory experiments to study its potential use as a treatment for erectile dysfunction. Its advantages include its structural similarity to sildenafil, which allows for comparison studies, and its ability to inhibit N-(1-acetylpiperidin-4-yl)-2-amino-2-phenylacetamide, which is a key enzyme involved in erectile function. However, its limitations include its potential health risks and lack of regulatory approval for use as a drug.

Future Directions

There are several future directions for research on Acetildenafil. One potential area of study is its potential use as a treatment for other conditions, such as pulmonary arterial hypertension. Another area of research is the development of safer and more effective N-(1-acetylpiperidin-4-yl)-2-amino-2-phenylacetamide inhibitors for the treatment of erectile dysfunction. Additionally, further studies are needed to fully understand the potential health risks associated with Acetildenafil and other N-(1-acetylpiperidin-4-yl)-2-amino-2-phenylacetamide inhibitors.

Synthesis Methods

The synthesis of Acetildenafil involves the reaction of 4-acetylaminobutyric acid with piperidine and phenylhydrazine to form the intermediate compound, 1-(4-acetylpiperidin-1-yl)-2-phenylhydrazine. This intermediate is then reacted with acetic anhydride to produce Acetildenafil.

Scientific Research Applications

Acetildenafil has been extensively studied for its potential use in the treatment of erectile dysfunction. It has been found to be effective in improving erectile function in animal models, and its mechanism of action is similar to that of sildenafil. However, due to its potential health risks, its use as a drug has not been approved by regulatory authorities.

properties

IUPAC Name

N-(1-acetylpiperidin-4-yl)-2-amino-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-11(19)18-9-7-13(8-10-18)17-15(20)14(16)12-5-3-2-4-6-12/h2-6,13-14H,7-10,16H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHRHCFXYMXVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetylpiperidin-4-yl)-2-amino-2-phenylacetamide

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